molecular formula C19H28F3N7O3S B12303335 3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide

3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide

Cat. No.: B12303335
M. Wt: 491.5 g/mol
InChI Key: RQWCISVRFNZHMJ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide is a complex organic compound characterized by its trifluoromethyl group and sulfonamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-methylmorpholin-4-yl group: This step often involves nucleophilic substitution reactions.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under controlled conditions.

    Formation of the sulfonamide linkage: This involves the reaction of an amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: This compound shares the trifluoromethyl group but differs in its overall structure and functionality.

    3,3,3-Trifluoropropene: Another compound with a trifluoromethyl group, but with different reactivity and applications.

    3,3,3-Trifluoro-1,2-epoxypropane: This compound has a similar trifluoromethyl group but features an epoxide functionality.

Uniqueness

What sets 3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide apart is its combination of functional groups and structural complexity

Properties

Molecular Formula

C19H28F3N7O3S

Molecular Weight

491.5 g/mol

IUPAC Name

3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide

InChI

InChI=1S/C19H28F3N7O3S/c1-12-11-29(7-8-32-12)17-15-10-23-18(25-16(15)26-27-17)24-13-2-4-14(5-3-13)28-33(30,31)9-6-19(20,21)22/h10,12-14,28H,2-9,11H2,1H3,(H2,23,24,25,26,27)

InChI Key

RQWCISVRFNZHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F

Origin of Product

United States

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